N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group and a triazolylsulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-amino-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the acetylphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)maleanilic acid: Similar in structure but with a maleanilic acid moiety instead of a triazolylsulfanyl group.
N-(4-acetylphenyl)acetamide: Lacks the triazole ring, making it less complex.
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide: Missing the acetylphenyl group, which may affect its biological activity.
Uniqueness
N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is unique due to its combination of an acetylphenyl group and a triazolylsulfanyl moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with biological targets and its versatility in chemical reactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7(18)8-2-4-9(5-3-8)14-10(19)6-20-12-15-11(13)16-17-12/h2-5H,6H2,1H3,(H,14,19)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZZMVUSYWFAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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